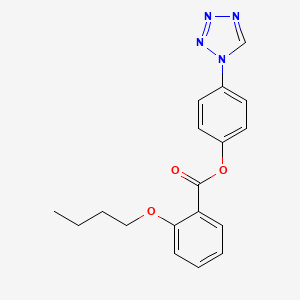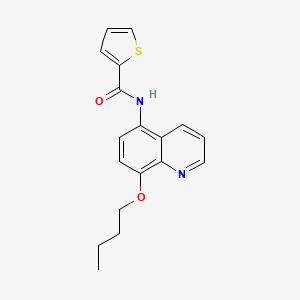
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butylcyclohexanecarboxylate moiety
Vorbereitungsmethoden
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenyl bromide with 4-butylcyclohexanecarboxylic acid in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of pharmaceuticals and biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate can be compared with other similar compounds such as:
4-(1H-tetrazol-1-yl)benzoic acid: This compound also contains a tetrazole ring but has a benzoic acid moiety instead of a butylcyclohexanecarboxylate group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
4-(1H-tetrazol-5-yl)benzaldehyde: Contains a tetrazole ring and a benzaldehyde group, differing in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its combination of the tetrazole ring with the butylcyclohexanecarboxylate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24N4O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[4-(tetrazol-1-yl)phenyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-4-14-5-7-15(8-6-14)18(23)24-17-11-9-16(10-12-17)22-13-19-20-21-22/h9-15H,2-8H2,1H3 |
InChI-Schlüssel |
BHXIYGDSDVJEFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11322229.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322231.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322234.png)
![5-(4-bromophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11322241.png)



![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11322258.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11322262.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11322270.png)
![N-[4-(diethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11322282.png)
